N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline
Description
N-{[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline is a Schiff base derivative featuring a 1-methylimidazole core substituted with an ethylsulfanyl group at position 2 and a 2,4-difluoroaniline moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNPFXRRAVGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, such as 2-mercaptoacetaldehyde and methylamine, the imidazole ring is formed through a cyclization reaction.
Introduction of the ethylsulfanyl group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol.
Attachment of the difluoroaniline moiety: The final step involves the condensation of the imidazole derivative with 2,4-difluoroaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The difluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring and difluoroaniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Fluorination Patterns
- CAS 303986-82-5 (4-Fluoro Analog) : Differs by having a single fluorine at the para position of the aniline ring. This reduces electron-withdrawing effects compared to the target compound, which may lower its stability or receptor affinity .
- Compound 21b (): Contains a 4-cyano-2-fluorophenyl group.
Substituent Groups
Research Findings
- Metabolic Stability : Ethylsulfanyl groups may confer better resistance to oxidative metabolism compared to sulfonamides (e.g., FGTI-2734) but could limit aqueous solubility .
- Synthetic Feasibility : Schiff base formation (as in ) is a robust method for synthesizing such imidazole derivatives, though purification challenges may arise due to byproducts .
Biological Activity
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline is a synthetic compound characterized by its unique molecular structure, which includes an imidazole ring and a difluorinated aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C13H13F2N3S
- Molar Mass : Approximately 263.33 g/mol
- Key Functional Groups :
- Imidazole ring
- Difluoroaniline group
- Ethylsulfanyl substituent
The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds with imidazole and difluoroaniline functionalities can exhibit significant antimicrobial properties. The imidazole ring is known for its role in various biological systems, often acting as a ligand for metal ions in enzymes. Studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Case Study : A related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties due to structural similarities .
Anticancer Potential
The compound's ability to interact with specific receptors and enzymes positions it as a potential anticancer agent. The ethylsulfanyl group can enhance lipophilicity, improving cell membrane permeability and allowing for better interaction with intracellular targets.
- Mechanism of Action : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth in vitro. The modulation of signaling pathways by the imidazole moiety is particularly noteworthy .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the condensation reaction between 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and 2,4-difluoroaniline under acidic or basic conditions. This process can be optimized using various solvents such as methanol or dichloromethane.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Acidic/Basic medium |
| 2 | Purification | Recrystallization from suitable solvent |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline | Methyl instead of ethyl sulfanyl | Moderate antimicrobial activity |
| N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-4-yl]methylene}-3,4-dimethylaniline | Different substitution on imidazole | Lower anticancer activity |
This table illustrates how minor structural changes can significantly impact biological activity.
Q & A
Q. What computational tools predict tautomeric equilibria in the imidazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
